

# The Off-Target Profile of Bisindolylmaleimide I: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Examination of the Kinase Selectivity of a Widely Used PKC Inhibitor

**BisindolyImaleimide I**, also known as GF109203X or Gö 6850, is a potent, cell-permeable, and ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms.[1][2] Due to its high affinity for PKC, it has become an invaluable tool in signal transduction research to elucidate the roles of PKC in a myriad of cellular processes. However, as with many kinase inhibitors, understanding its off-target effects is crucial for the accurate interpretation of experimental data. This technical guide provides a comprehensive overview of the known off-target effects of **BisindolyImaleimide I** on various kinases, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

# Quantitative Kinase Inhibitory Profile of Bisindolylmaleimide I

**BisindolyImaleimide I** is a highly selective inhibitor of conventional and novel PKC isoforms. However, at higher concentrations, it can interact with a range of other kinases. The following tables summarize the inhibitory activity of **BisindolyImaleimide I** against its primary targets and a panel of off-target kinases.

Table 1: Inhibitory Activity against Primary PKC Isoform Targets



| Kinase Target | IC50 (nM) | Notes                                                                 |
|---------------|-----------|-----------------------------------------------------------------------|
| ΡΚCα          | 8.4 - 20  | Potent inhibition.[2][3]                                              |
| РКСВІ         | 17 - 18   | Potent inhibition.[2][3]                                              |
| РКСВІІ        | 16        | Potent inhibition.[2][3]                                              |
| РКСу          | 20        | Potent inhibition.[2][3]                                              |
| ΡΚCδ          | 210       | Weaker inhibition compared to $\alpha$ , $\beta$ , $\gamma$ isoforms. |
| PKCε          | 132       | Weaker inhibition compared to $\alpha$ , $\beta$ , $\gamma$ isoforms. |
| РКС           | 5800      | Very weak inhibition.                                                 |

Table 2: Off-Target Kinase Inhibitory Profile



| Off-Target Kinase                                                             | IC50 or % Activity<br>Remaining @ 10µM | Notes                            |
|-------------------------------------------------------------------------------|----------------------------------------|----------------------------------|
| Glycogen Synthase Kinase-3<br>(GSK-3)                                         | IC50: 170 - 360 nM                     | Significant off-target.[4][5]    |
| p90 Ribosomal S6 Kinase 1<br>(RSK1)                                           | 0% Activity Remaining                  | Potent off-target.[6][7]         |
| Cyclin-Dependent Kinase 2 (CDK2)                                              | 2% Activity Remaining                  | Identified as a novel target.[7] |
| Ste20-related kinase                                                          | Target identified                      | Identified as a novel target.[8] |
| Myosin Light Chain Kinase<br>(MLCK)                                           | IC50: 600 nM                           | Moderate off-target.             |
| Protein Kinase G (PKG)                                                        | IC50: 4600 nM                          | Weak off-target.                 |
| Protein Kinase A (PKA)                                                        | 23% Activity Remaining                 | Weak off-target.[7]              |
| Rho-associated coiled-coil containing protein kinase 2 (ROCK2)                | 43% Activity Remaining                 | Moderate off-target.[7]          |
| AMP-activated protein kinase (AMPK)                                           | 4% Activity Remaining                  | Potent off-target.[7]            |
| Checkpoint Kinase 1 (CHK1)                                                    | 6% Activity Remaining                  | Potent off-target.[7]            |
| Mitogen-activated protein<br>kinase-activated protein kinase<br>2 (MAPKAP-K2) | 20% Activity Remaining                 | Potent off-target.[7]            |
| Protein Kinase B (PKB/Akt)                                                    | 23% Activity Remaining                 | Potent off-target.[7]            |
| Ribosomal S6 Kinase 1 (S6K1)                                                  | 3% Activity Remaining                  | Potent off-target.[7]            |
| Serum/glucocorticoid-regulated kinase 1 (SGK1)                                | 1% Activity Remaining                  | Potent off-target.[7]            |
| Dual-specificity tyrosine<br>phosphorylation-regulated<br>kinase 1A (DYRK1A)  | 0% Activity Remaining                  | Potent off-target.[7]            |



| Mitogen-activated protein kinase kinase 1 (MKK1) | 47% Activity Remaining | Moderate off-target.[7] |
|--------------------------------------------------|------------------------|-------------------------|
| c-Jun N-terminal kinase 1<br>(JNK1)              | 58% Activity Remaining | Moderate off-target.[7] |
| Extracellular signal-regulated kinase 2 (ERK2)   | 75% Activity Remaining | Weak off-target.[7]     |
| ρ38α ΜΑΡΚ                                        | 73% Activity Remaining | Weak off-target.[7]     |

## **Experimental Protocols**

Accurate assessment of on- and off-target effects of **Bisindolylmaleimide I** relies on robust experimental methodologies. Below are detailed protocols for key assays.

## In Vitro Kinase Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase of interest.

#### Materials:

- Purified recombinant kinase
- Specific substrate peptide (e.g., histone H1 for PKC)
- **Bisindolylmaleimide I** stock solution (in DMSO)
- Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl<sub>2</sub>, 1 mM DTT)
- [y-32P]ATP
- P81 phosphocellulose paper
- Phosphoric acid (for washing)
- Scintillation counter



#### Procedure:

- Prepare serial dilutions of **Bisindolylmaleimide I** in kinase reaction buffer.
- In a microcentrifuge tube, combine the kinase, substrate peptide, and the diluted inhibitor or vehicle (DMSO).
- Initiate the reaction by adding [y-32P]ATP.
- Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 paper extensively with phosphoric acid to remove unincorporated [y-32P]ATP.
- Quantify the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

### **Cellular Assay for PKC Activity (Western Blot)**

This method assesses the phosphorylation status of a known downstream substrate of PKC within a cellular context.

#### Materials:

- Cell line of interest
- Bisindolylmaleimide I
- PKC activator (e.g., Phorbol 12-myristate 13-acetate PMA)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibody specific for the phosphorylated form of the PKC substrate
- Primary antibody for the total form of the PKC substrate (as a loading control)



- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- · Western blotting equipment

#### Procedure:

- · Plate cells and allow them to adhere.
- Pre-treat the cells with various concentrations of Bisindolylmaleimide I or vehicle for a specified time.
- Stimulate the cells with a PKC activator (e.g., PMA) for a short period to induce PKC activity.
- Wash the cells with ice-cold PBS and lyse them.
- Determine the protein concentration of the cell lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with the primary antibody against the phosphorylated substrate.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate.
- Strip the membrane and re-probe with the antibody against the total substrate to ensure equal protein loading.
- Quantify the band intensities to determine the relative level of substrate phosphorylation.

### **Kinome Scanning (General Principle)**

Kinome scanning services (e.g., KINOMEscan™) are typically performed by specialized vendors. The general principle involves a competitive binding assay.

#### Principle:



- A large panel of kinases are individually expressed, often as fusion proteins.
- Each kinase is tested for its ability to bind to an immobilized, active-site directed ligand.
- The test compound (**Bisindolylmaleimide I**) is added to the reaction.
- If the test compound binds to the kinase, it will compete with the immobilized ligand, reducing the amount of kinase captured on the solid support.
- The amount of kinase bound to the solid support is quantified, typically using quantitative PCR (qPCR) for a DNA tag fused to the kinase or other sensitive detection methods.
- The results are reported as the percentage of kinase activity remaining in the presence of the test compound compared to a vehicle control, or as a dissociation constant (Kd).

## Visualizing Signaling Pathways and Experimental Workflows

To further clarify the context of **Bisindolylmaleimide I**'s action and the methods to study it, the following diagrams are provided.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 5. The protein kinase C inhibitors bisindolylmaleimide I (GF 109203x) and IX (Ro 31-8220) are potent inhibitors of glycogen synthase kinase-3 activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitor | GF 109203X (Go 6850) | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 8. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Off-Target Profile of Bisindolylmaleimide I: A
  Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1684111#bisindolylmaleimide-i-off-target-effects-on-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com